[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuniloside B is a monoterpenoid ester found in the leaves of various Eucalyptus species. It is a non-volatile glucose monoterpene ester, which plays a significant role in the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . This compound is structurally characterized by the presence of oleuropeic acid-containing carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid as a key starting material. The synthetic route includes the esterification of oleuropeic acid with glucose derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of Cuniloside B is primarily based on the extraction from Eucalyptus leaves. The leaves are processed to isolate the essential oils, followed by the separation of non-volatile components, including Cuniloside B . The extraction process involves the use of solvents such as chloroform, dichloromethane, and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Cuniloside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Cuniloside B include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Cuniloside B include various oxidized, reduced, and substituted derivatives. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Cuniloside B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cuniloside B involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . The molecular targets include enzymes and proteins involved in the esterification and transport processes .
Comparison with Similar Compounds
Cuniloside B is structurally similar to other glucose monoterpene esters such as froggattiside A and cypellocarpin C . it is unique in its widespread occurrence across various Eucalyptus species and its specific role in essential oil biosynthesis . The similar compounds include:
Froggattiside A: Another glucose monoterpene ester found in Eucalyptus leaves.
Cypellocarpin C: A related compound with similar structural features and functions.
Cuniloside B stands out due to its unique chemical structure and its significant role in the essential oil biosynthesis and mobilization processes within Eucalyptus leaves .
Properties
Molecular Formula |
C26H40O10 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |
InChI Key |
JOLLIDAUJSAZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.